Isoquercetin

描述

It is found in various plant species, including Mangifera indica (mango) and Rheum nobile (the Noble rhubarb) . Isoquercetin is a monoglycosylated derivative of quercetin, which means it has a glucose molecule attached to its structure . This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, immunomodulatory, and anticoagulant properties .

准备方法

Synthetic Routes and Reaction Conditions: Isoquercetin can be synthesized through biotransformation using microorganisms. For instance, Bacillus sp. CSQ10, isolated from Camellia sinensis cultivation soils, can convert quercetin to this compound . The optimal conditions for this biotransformation include a temperature of 37°C, a cell density of 6.0 OD600, and the use of yeast extract–peptone–dextrose medium . Additionally, this compound can be produced by enzymatic hydrolysis of rutin using α-L-rhamnosidase .

Industrial Production Methods: In industrial settings, this compound can be obtained through high-speed counter-current chromatography (HSCCC) using ethyl acetate–water as the solvent system . This method allows for the efficient separation and purification of this compound from plant extracts.

化学反应分析

Types of Reactions: Isoquercetin undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis.

Common Reagents and Conditions:

Glycosylation: this compound can be glycosylated using uridine diphosphate-dependent UDP-glycosyltransferase.

Hydrolysis: Enzymatic hydrolysis of rutin using α-L-rhamnosidase produces this compound.

Major Products Formed:

Quercetin-3-O-(6″-O-acetyl)-β-D-glucoside: This compound is formed when this compound undergoes further biotransformation.

科学研究应用

Antiviral Applications

Isoquercetin has demonstrated broad-spectrum antiviral activity against several viruses, including influenza, Zika, dengue, and SARS-CoV-2. Research indicates that this compound can significantly reduce viral infection rates and mitigate the severity of diseases caused by these viruses.

- Mechanism of Action : this compound inhibits viral entry and replication through multiple pathways. It enhances immune responses and exhibits antioxidant properties that protect host cells from viral-induced damage .

- Clinical Relevance : Given its safety profile and bioavailability compared to quercetin, this compound is being explored as a potential prophylactic and therapeutic agent against COVID-19. Studies suggest that it may help prevent severe outcomes in infected patients .

Cancer Therapeutics

This compound's role in oncology is particularly promising due to its ability to target specific pathways involved in cancer progression.

- Thrombosis Prevention : A study involving cancer patients at high risk for thrombosis showed that this compound significantly inhibited protein disulfide isomerase (PDI) activity, leading to reduced thrombin generation and lower levels of coagulation markers in circulation . This suggests its potential use as an adjunct therapy in cancer care.

- Antitumor Effects : this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as the modulation of cell signaling pathways related to inflammation and oxidative stress .

Neuroprotective Properties

This compound exhibits neuroprotective effects that are beneficial for conditions like Alzheimer's disease.

- Cognitive Function : In animal models, this compound treatment improved cognitive function by reducing oxidative stress and inflammation associated with neurodegeneration. It was found to decrease levels of amyloid-beta peptides and enhance brain-derived neurotrophic factor (BDNF) production .

- Mechanisms : this compound reduces pro-inflammatory cytokines and oxidative stress markers, which are critical in the pathophysiology of neurodegenerative diseases. Its ability to enhance acetylcholinesterase activity further supports its cognitive benefits .

Metabolic Health

This compound's impact on metabolic syndrome has been investigated with promising results.

- Gut Microbiome Modulation : Long-term supplementation with this compound has been shown to positively influence gut microbiota composition, potentially leading to improved metabolic health outcomes in animal models .

- Inflammation Reduction : this compound may help alleviate symptoms associated with metabolic syndrome by reducing systemic inflammation and improving insulin sensitivity .

Summary Table of this compound Applications

作用机制

Isoquercetin exerts its effects through several molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by inhibiting the production of reactive oxygen species (ROS).

Anti-inflammatory Activity: It inhibits the production of inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).

Immunomodulatory Activity: this compound modulates the immune response by affecting the activity of various immune cells.

Anticoagulant Activity: It inhibits platelet aggregation and thrombus formation.

相似化合物的比较

Isoquercetin is often compared to quercetin, its aglycone form. While both compounds exhibit similar biological activities, this compound has higher bioavailability and better pharmacokinetics . This is because this compound is more soluble in water and is more readily absorbed in the intestinal mucosa . Other similar compounds include:

Quercetin: The aglycone form of this compound, known for its antioxidant and anti-inflammatory properties.

Dihydroquercetin: Another flavonoid with antiviral properties.

Enzymatically Modified this compound (EMIQ): A glycosylated form of this compound with enhanced solubility and bioavailability.

This compound’s unique properties, such as its higher bioavailability and broad-spectrum antiviral activities, make it a valuable compound for various scientific and medical applications .

生物活性

Isoquercetin, a flavonoid glycoside derived from quercetin, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective effects. This article synthesizes current research findings on this compound's biological activity, supported by data tables and case studies.

This compound (quercetin-3-O-β-D-glucopyranoside) is characterized by a glucose moiety attached to the quercetin backbone, enhancing its solubility and bioavailability compared to quercetin itself. It exhibits approximately four times greater water solubility than quercetin, which influences its absorption and physiological effects . The metabolic pathway of this compound involves deglycosylation in the intestine and liver, leading to the formation of various metabolites, including conjugated and methylated derivatives of quercetin .

Antioxidant Activity

This compound demonstrates significant antioxidant properties. In vitro studies indicate that it effectively reduces reactive oxygen species (ROS) levels in various cell lines. For instance, this compound treatment in PC12 cells resulted in decreased nitrate production and ROS levels while upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

Table 1: Antioxidant Effects of this compound

| Study Reference | Cell Line | Measurement | Result |

|---|---|---|---|

| PC12 | ROS levels | Significant reduction (P<0.001) | |

| LPS-treated | MDA levels | Dose-dependent decrease (P<0.001) | |

| LPS-treated | SOD/CAT activity | Increased activity (P<0.001) |

Anti-inflammatory Properties

This compound exhibits potent anti-inflammatory effects. In animal models, it has been shown to significantly reduce inflammatory markers such as TNF-α and IL-6 following carrageenan-induced inflammation . In a study where this compound was administered prior to an inflammatory challenge, there was a notable decrease in exudate volume and cellular content in the inflamed tissue .

Case Study: Anti-inflammatory Effects in Rats

In a controlled experiment, rats injected with this compound (10 mg/kg) prior to carrageenan challenge exhibited significantly lower inflammatory indices compared to untreated controls. This suggests that this compound can modulate inflammatory responses effectively.

Antiviral Activity

This compound has shown broad-spectrum antiviral activity against several viruses, including influenza A and B, Zika, Ebola, and dengue viruses. In vitro studies indicate that this compound inhibits viral replication at low concentrations . This property is particularly relevant in the context of emerging viral infections.

Table 2: Antiviral Efficacy of this compound

| Virus Type | Effective Concentration | Mechanism of Action |

|---|---|---|

| Influenza A/B | Low concentrations | Inhibition of viral replication |

| Zika | Low concentrations | Inhibition of cell infection |

| Ebola | Low concentrations | Inhibition of viral entry |

Neuroprotective Effects

Recent studies highlight this compound's neuroprotective potential. It has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta peptide levels and enhancing brain-derived neurotrophic factor (BDNF) production . this compound also downregulated pro-inflammatory cytokines in neuroinflammatory models, indicating its potential utility in neurodegenerative disorders.

Case Study: Neuroprotection in Alzheimer's Model

In an Alzheimer’s disease model using colchicine-treated rats, this compound administration led to an increase in latency times during memory tests compared to control groups. This suggests enhanced cognitive function attributable to this compound's protective effects against oxidative stress and inflammation.

属性

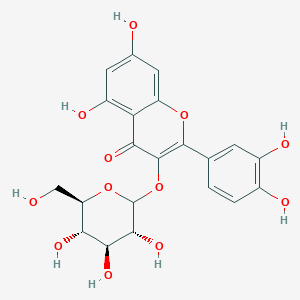

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15-,17+,18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSQVDMCBVZWGM-QSOFNFLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoquercitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

482-35-9 | |

| Record name | Quercetin 3-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 3-O-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquercetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12665 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quercetin-3-o-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOQUERCETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HN2PC637T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoquercitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

238 - 242 °C | |

| Record name | Isoquercitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of isoquercetin?

A1: this compound exhibits its effects through multiple mechanisms. One key mechanism is the inhibition of protein disulfide isomerase (PDI) [, , , ]. PDI is a crucial enzyme involved in thrombus formation by facilitating platelet activation and fibrin generation []. By inhibiting PDI, this compound disrupts these processes, leading to antithrombotic effects [, , , ].

Q2: How does this compound's inhibition of PDI impact coagulation?

A2: Research has shown that this compound inhibits PDI and diminishes platelet-dependent thrombin generation, primarily by blocking the generation of platelet factor Va []. This inhibition of factor Va activation disrupts the coagulation cascade, ultimately reducing thrombin formation [, ].

Q3: Beyond PDI inhibition, what other pathways does this compound influence?

A3: this compound also demonstrates antioxidant, anti-inflammatory, and AMPK-stimulating activities [, , , , , ]. These properties contribute to its potential benefits in various conditions, including ischemia-reperfusion injury [], non-alcoholic fatty liver disease (NAFLD) [], and sleep deprivation-induced neuronal damage [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C21H20O12 and a molecular weight of 464.38 g/mol.

Q5: What spectroscopic techniques are used to characterize this compound?

A5: Various spectroscopic techniques, including 1H NMR, 13C NMR, FTIR, and UV-Vis spectroscopy, are commonly employed to characterize and identify this compound [, ]. These methods provide information about its structure, functional groups, and purity.

Q6: Is there research on the stability of this compound under different conditions?

A6: Yes, studies have investigated the stability of this compound under various conditions, including different temperatures, pH levels, and storage conditions []. This information is crucial for developing stable formulations and ensuring its efficacy over time.

Q7: What is known about the absorption and bioavailability of this compound?

A7: this compound demonstrates better bioavailability compared to quercetin, its aglycone counterpart [, ]. It is believed to be more effectively absorbed in the intestinal mucosa, where it can be converted to quercetin [].

Q8: Has this compound been evaluated in clinical trials?

A8: Yes, this compound has been investigated in clinical trials for its antithrombotic effects in cancer patients at high risk for venous thromboembolism [, ]. The results have shown promising antithrombotic efficacy without an observed increase in bleeding [, ].

Q9: What in vitro models have been used to study this compound's effects?

A9: Researchers have employed various in vitro models, including cell lines like human gastric carcinoma cell line SGC-7901 [] and primary cultures of rat hippocampal neuronal cells [], to investigate this compound's effects on cell proliferation, apoptosis, and protection against oxidative damage.

Q10: What animal models have been used to evaluate this compound?

A10: Studies have utilized rodent models to assess this compound's therapeutic potential in conditions such as myocardial infarction [], ischemic stroke [], sleep deprivation-induced neuronal damage [], and NAFLD [, ]. These models provide valuable insights into its in vivo efficacy and potential mechanisms.

Q11: What analytical methods are used to quantify this compound in various matrices?

A11: High-performance liquid chromatography (HPLC) is a widely used technique for the quantification of this compound in plant materials, extracts, and biological samples [, , , , , ]. This method allows for sensitive and specific determination of its concentration.

Q12: Is there information on the environmental impact of this compound?

A12: While this compound is a naturally occurring compound, its increasing use in various applications necessitates a thorough understanding of its environmental fate and potential ecotoxicological effects []. Research in this area can inform strategies to mitigate any negative impacts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。